ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (CAS 686770-24-1) is a thieno[3,2-d]pyrimidine derivative featuring a fused bicyclic core with a sulfur-containing thiophene ring and a pyrimidine ring. Key structural elements include:
- Sulfanyl acetamido linker: Bridges the thienopyrimidine core to the benzoate ester, enabling hydrogen bonding and modulating solubility.
- Ethyl benzoate group: Introduces ester functionality, influencing metabolic stability and bioavailability.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-2-30-22(29)15-8-10-16(11-9-15)24-19(27)14-32-23-25-18-12-13-31-20(18)21(28)26(23)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMUDAMSNGDZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of Thieno[3,2-d]pyrimidine Core: This is achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of Sulfanyl Group: The thieno[3,2-d]pyrimidine core is then reacted with a suitable thiol, such as mercaptoacetic acid, under basic conditions to introduce the sulfanyl group.
Acylation: The resulting compound is acylated with ethyl 4-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s thieno[3,2-d]pyrimidine core is known for its potential as an anti-cancer agent.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in DNA replication and repair, making it a potential anti-cancer agent.
Pathways Involved: It may inhibit key signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Observations :
- Thieno[3,2-d]pyrimidin-4-one vs.
- 3-Phenyl vs. 3-Methyl Substitution : The phenyl group in the target compound increases steric bulk, which may improve target selectivity but reduce solubility compared to methyl derivatives .
Side-Chain Modifications
Key Observations :
- Ester vs. Amide Termini : Ethyl benzoate (target) offers faster hydrolytic cleavage in vivo compared to the stable N-cyclohexyl or N-benzyl amides in derivatives .
- Sulfanyl Linkers : The sulfanyl group in the target compound and Q2/24 enhances metal-binding capacity, critical for enzyme inhibition .
Biological Activity
Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a sulfur atom incorporated into its structure, which is significant for its biological interactions. The molecular formula is , with a molecular weight of approximately 372.45 g/mol. The presence of the ethyl ester and acetamido groups enhances its solubility and bioavailability.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving thioketones and appropriate amines.
- Acetamido Group Introduction : The acetamido group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
- Esterification : The final step involves esterification to form the ethyl ester using ethyl alcohol and an acid catalyst.
Antimicrobial Properties
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance:
- Study Findings : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Several derivatives of thieno[3,2-d]pyrimidines have been identified as potential anticancer agents:
- Case Study : In a screening of a drug library on multicellular spheroids, compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Ethyl 4-[...] | Breast Cancer | 12.5 |
| Ethyl 4-[...] | Lung Cancer | 15.0 |
Anticonvulsant Activity
The anticonvulsant potential of thieno[3,2-d]pyrimidine derivatives has also been explored:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
